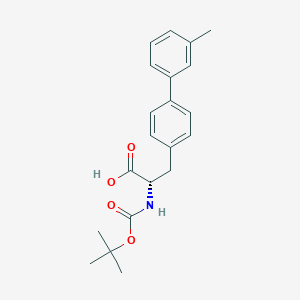

Boc-4-(3-methylphenyl)-L-phenylalanine

CAS No.:

Cat. No.: VC13733678

Molecular Formula: C21H25NO4

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25NO4 |

|---|---|

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | (2S)-3-[4-(3-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C21H25NO4/c1-14-6-5-7-17(12-14)16-10-8-15(9-11-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 |

| Standard InChI Key | KHLAORQVZNWBMK-SFHVURJKSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Boc-4-(3-methylphenyl)-L-phenylalanine features a phenylalanine backbone modified at the para position of the aromatic ring with a 3-methylphenyl group. The Boc protecting group is attached to the amino terminus, rendering the compound inert during peptide coupling reactions . Key structural attributes include:

Table 1: Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | (2S)-3-[4-(3-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)CC@@HNC(=O)OC(C)(C)C |

| Solubility | Soluble in methanol, dichloromethane, DMF, and N-methyl-2-pyrrolidone |

| Storage Conditions | Stable at room temperature in a dry, dark environment |

The compound’s stereochemistry, confirmed by its isomeric SMILES notation, ensures compatibility with enzymatic systems in peptide synthesis. Its solubility profile facilitates use in organic solvents common to solid-phase peptide synthesis (SPPS) .

Applications in Biochemical Research

Peptide Synthesis

As a Boc-protected amino acid, this compound is integral to SPPS. Its bulky 3-methylphenyl group enhances peptide stability by reducing aggregation and improving solubility during synthesis. For example, dimerized phenylalanine derivatives—synthesized using similar Boc-protected intermediates—demonstrate potent antiviral activity, underscoring its utility in drug development .

Enzyme Inhibition Studies

The Boc group’s stability under physiological conditions allows the compound to act as a protease inhibitor scaffold. Modifications at the 3-methylphenyl position enable tuning of binding affinity and selectivity .

Research Findings and Pharmacological Insights

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: Fluorinated analogs (e.g., 3,5-difluoro-L-phenylalanine) show improved antiviral potency due to increased electronegativity and binding affinity .

-

Dimerization: Dimerized derivatives (e.g., Q-c4) exhibit 10-fold higher activity than monomers, attributed to cooperative binding effects .

-

Methoxy Groups: Para-methoxy substitutions enhance solubility but may increase cytotoxicity, necessitating a balance between efficacy and safety .

Stability and Pharmacokinetics

Boc-4-(3-methylphenyl)-L-phenylalanine demonstrates moderate stability in human plasma (t ≈ 2 hours) and liver microsomes, though further optimization is required for in vivo applications . Its logP value (~3.5) suggests favorable membrane permeability, aligning with trends observed in bioactive phenylalanine derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume